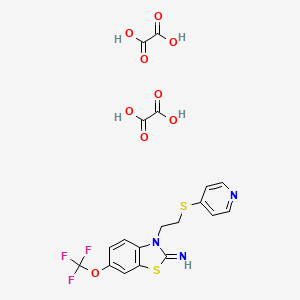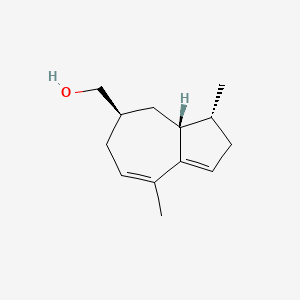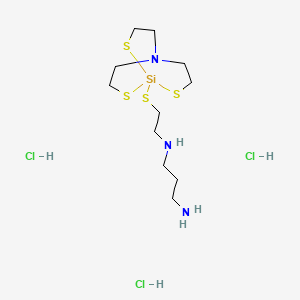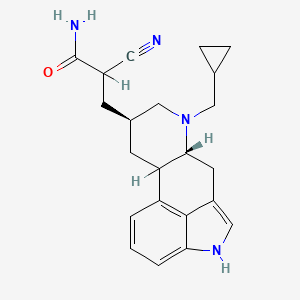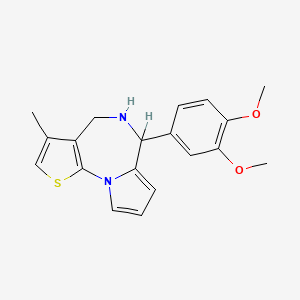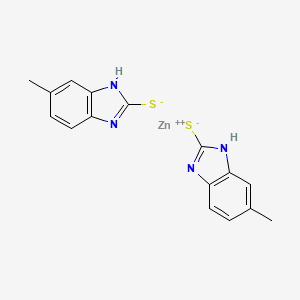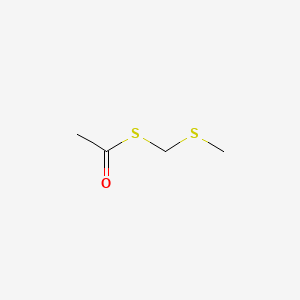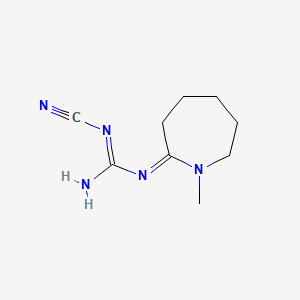
N-Cyano-N'-(hexahydro-1-methyl-2H-azepin-2-ylidene)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylhexahydroazepinylidene-2)dicyanodiamide is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial and scientific applications due to its reactivity and stability under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylhexahydroazepinylidene-2)dicyanodiamide typically involves the reaction of hexahydroazepine derivatives with dicyanodiamide under controlled conditions. The process requires precise temperature and pH control to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of (1-Methylhexahydroazepinylidene-2)dicyanodiamide involves large-scale reactors where the reactants are combined and subjected to rigorous quality control measures. The use of catalysts and advanced purification techniques ensures the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: (1-Methylhexahydroazepinylidene-2)dicyanodiamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1-Methylhexahydroazepinylidene-2)dicyanodiamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (1-Methylhexahydroazepinylidene-2)dicyanodiamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Dicyandiamide: Known for its use in the production of melamine and as a curing agent for epoxy resins.
Cyanoguanidine: Similar in structure and used in similar applications, such as in fertilizers and pharmaceuticals.
Uniqueness: (1-Methylhexahydroazepinylidene-2)dicyanodiamide stands out due to its specific structural features, which confer unique reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
114898-96-3 |
|---|---|
Molecular Formula |
C9H15N5 |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
(1E)-2-cyano-1-(1-methylazepan-2-ylidene)guanidine |
InChI |
InChI=1S/C9H15N5/c1-14-6-4-2-3-5-8(14)13-9(11)12-7-10/h2-6H2,1H3,(H2,11,12)/b13-8+ |
InChI Key |
GLVRWKUIUSZEBJ-MDWZMJQESA-N |
Isomeric SMILES |
CN\1CCCCC/C1=N\C(=NC#N)N |
Canonical SMILES |
CN1CCCCCC1=NC(=NC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


